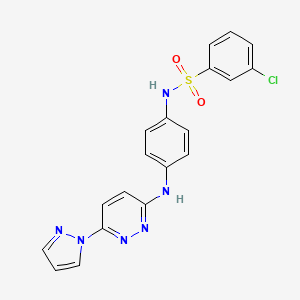

![molecular formula C16H16N4O5S2 B2747691 N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476466-15-6](/img/structure/B2747691.png)

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

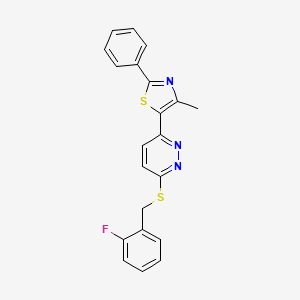

The compound is a complex organic molecule that contains several functional groups and rings, including a morpholino group, a thiadiazole ring, and a benzo[d][1,3]dioxole moiety . These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, and mass spectrometry . These techniques can provide detailed information about the compound’s structure, including the arrangement of its atoms and the nature of its chemical bonds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. For instance, the morpholino group might undergo reactions with electrophiles, while the thiadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined experimentally. These properties can influence the compound’s behavior in different environments and its potential applications .科学的研究の応用

Photobiocatalysis Enhancement with Morpholine-Based Buffers

Morpholine-based buffers, particularly 3-(N-morpholino)propanesulfonic acid (MOPS), play a crucial role in activating aerobic photobiocatalysis. Enzymes, such as oxidoreductases, are essential for synthetic applications, introducing oxygen and hydrogen atoms into substrates. However, their broader application is hindered by expensive cofactors and low operational stability. Here’s how MOPS contributes:

Flavin Regeneration: MOPS regenerates the flavin cofactor in flavoenzymes via sacrificial electron donation. This process enhances asymmetric redox transformations, allowing for selective oxygen and hydrogen atom insertion into various substrates .

Operational Stability: MOPS increases the operational stability of flavin-dependent oxidoreductases. By stabilizing the active forms of flavin, it mitigates the formation of hydrogen peroxide, crucial for enzyme survival under aerobic conditions .

作用機序

Target of Action

The compound, also known as N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide, is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S2/c21-13(20-3-5-23-6-4-20)8-26-16-19-18-15(27-16)17-14(22)10-1-2-11-12(7-10)25-9-24-11/h1-2,7H,3-6,8-9H2,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUKZGOXLIJIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide](/img/structure/B2747612.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2747616.png)

![N-[(2S)-1-Hydroxybutan-2-yl]acetamide](/img/structure/B2747617.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2747620.png)

![8-methoxy-3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2747621.png)

![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2747622.png)

![N-(2,4-dimethoxyphenyl)-2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2747625.png)

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2747630.png)

![1,3-dimethyl-2,4-dioxo-7-propyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747631.png)